Product packaging for Methyl alpha-cyanocinnamate(Cat. No.:CAS No. 14533-86-9)

Methyl alpha-cyanocinnamate

Cat. No.: B170538
CAS No.: 14533-86-9
M. Wt: 187.19 g/mol
InChI Key: XLNFLJOWTRDNCX-JXMROGBWSA-N
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Description

Historical Context and Evolution of Cyanocinnamate Chemistry

The chemistry of cyanocinnamates is intrinsically linked to the development of condensation reactions in the late 19th century. The foundational reaction for synthesizing these compounds is the Knoevenagel condensation, first reported by German chemist Emil Knoevenagel in 1894. thermofisher.comtandfonline.com Initially, Knoevenagel demonstrated that active methylene (B1212753) compounds, like diethyl malonate, could condense with aldehydes. tandfonline.com By 1896, he had extended this work to include the reaction of aromatic aldehydes with compounds such as ethyl acetoacetate, using piperidine (B6355638) as a catalyst, which laid the groundwork for the synthesis of a vast range of α,β-unsaturated systems, including cyanocinnamates. thermofisher.comtandfonline.com

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration step. wikipedia.org The active methylene group, positioned between two electron-withdrawing groups like a cyano (-CN) and an ester (-COOR) group, is readily deprotonated by a weak base to form a stabilized carbanion. wikipedia.orgscienceinfo.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. scienceinfo.com The subsequent elimination of a water molecule yields the α,β-unsaturated product. wikipedia.org

The synthesis of Methyl alpha-cyanocinnamate itself is a classic example of this reaction, typically involving the condensation of benzaldehyde (B42025) with methyl cyanoacetate (B8463686). smolecule.comresearchgate.net The versatility and efficiency of the Knoevenagel condensation have made it a cornerstone in organic synthesis, enabling the creation of complex molecules from simple precursors. nih.gov Over the decades, research has focused on expanding the scope of the reaction by employing various catalysts, including amines and their salts, and exploring greener, solvent-free conditions to improve yields and sustainability. tandfonline.comorganic-chemistry.org

Significance of Alpha-Cyanoacrylates in Modern Synthetic Strategies

Alpha-cyanoacrylates, including this compound, are highly significant in modern synthetic strategies due to their unique electronic properties. The presence of two potent electron-withdrawing groups—the cyano and the ester functionalities—on the same carbon atom makes the double bond highly electron-deficient. raajournal.com This electronic feature is the primary reason for their high reactivity and diverse applications.

Key synthetic applications include:

Michael Acceptors: The electron-deficient nature of the double bond makes α-cyanoacrylates excellent Michael acceptors. They readily react with a wide range of nucleophiles in conjugate addition reactions, which is a powerful method for forming carbon-carbon and carbon-heteroatom bonds.

Dienophiles in Diels-Alder Reactions: this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction with cyclopentadiene, to form complex bicyclic structures. evitachem.comoup.com These products can then be converted into other valuable molecules, like substituted amino acids. oup.com

Multicomponent Reactions (MCRs): These compounds are valuable substrates in MCRs, where multiple starting materials react in a single step to form a complex product. beilstein-journals.orgbeilstein-journals.org MCRs are highly valued for their efficiency and atom economy. beilstein-journals.org For instance, this compound derivatives are used in the synthesis of highly functionalized heterocyclic compounds. jlu.edu.cn

Synthesis of Heterocycles: The reactive nature of the cyano and ester groups allows for their participation in cyclization reactions to form a variety of heterocyclic systems, which are common scaffolds in pharmaceuticals and agrochemicals. evitachem.com For example, they are used to synthesize pyrazolo[1,5-a]pyrimidines and dihydrouracils spiro-fused to pyrrolidines. researchgate.netevitachem.com

Polymerization: The monomeric form of α-cyanoacrylates undergoes rapid anionic polymerization, a property famously exploited in the formulation of "super glues". raajournal.comwikipedia.orgpcbiochemres.com This reactivity is also harnessed in material science to create functional polymers with specific properties. smolecule.com

The stability of the carbanion intermediate, stabilized by resonance through both the cyano and ester groups, is fundamental to the rapid polymerization and high reactivity of these compounds. raajournal.compcbiochemres.com

Current Research Landscape and Future Directions for this compound

The current research involving this compound and its derivatives continues to expand into new and innovative areas of organic synthesis and materials science.

Recent research highlights include:

Organocatalysis: There is a significant focus on using chiral organocatalysts to achieve asymmetric synthesis. For example, chiral aminomethylbinaphthol has been used as a synergistic catalyst for the asymmetric epoxidation of related alkylidenemalononitriles. sci-hub.se Cinchona alkaloids have also been employed to catalyze tandem reactions involving these substrates, generating products with high enantiomeric excess. academie-sciences.fr

Advanced Materials: Researchers are exploring the use of this compound derivatives in the development of novel materials. This includes the synthesis of functional polymers and photoresponsive liquid crystals. smolecule.com For instance, copolymers of ring-substituted phenylcyanoacrylates with styrene (B11656) have been synthesized and characterized. chemrxiv.org

Medicinal Chemistry: The α-cyanocinnamate scaffold is being investigated for its therapeutic potential. While traditionally viewed as potentially reactive Michael acceptors, recent studies have shown that certain derivatives can be designed to have low off-target covalent interactions. mdpi.com They are being explored as inhibitors of the mitochondrial pyruvate (B1213749) carrier (MPC), with potential applications in treating metabolic diseases and neurodegenerative disorders like Alzheimer's disease. mdpi.com The scaffold is also a key component in compounds synthesized for their potential anticancer properties. nih.gov

Green Chemistry: Efforts are being made to develop more environmentally friendly synthetic methods. This includes the use of heterogeneous catalysts like K₂NiP₂O₇, which can be easily separated from the reaction mixture, and solvent-free reaction conditions, sometimes enhanced by microwave irradiation, to produce (E)-methyl-α-cyanocinnamates in high yields and purity. researchgate.netorganic-chemistry.org

Future directions point towards the continued development of stereoselective synthetic methods to access chiral molecules for pharmaceutical applications. The design of novel α-cyanocinnamate-based materials with tailored optical and electronic properties is another promising avenue. Furthermore, the exploration of this scaffold in the development of targeted therapies, particularly as enzyme inhibitors, is expected to be an active area of research, leveraging its unique chemical reactivity for specific biological interactions. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B170538 Methyl alpha-cyanocinnamate CAS No. 14533-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-2-cyano-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNFLJOWTRDNCX-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3695-84-9
Record name Cinnamic acid, alpha-cyano-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL ALPHA-CYANOCINNAMATE
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Synthetic Methodologies and Mechanistic Investigations of Methyl Alpha Cyanocinnamate

Knoevenagel Condensation Approaches for Methyl alpha-cyanocinnamate Synthesis

The primary and most widely utilized method for the synthesis of this compound (MACC) is the Knoevenagel condensation. evitachem.com This reaction involves the condensation of an aldehyde, typically benzaldehyde (B42025), with a compound containing an active methylene (B1212753) group, such as methyl cyanoacetate (B8463686), in the presence of a basic catalyst. smolecule.comsigmaaldrich.com The reaction proceeds via a nucleophilic addition followed by dehydration to yield the α,β-unsaturated product. sigmaaldrich.com

Optimization of Reactant Ratios and Reaction Conditions (e.g., Benzaldehyde, Malononitrile)

The efficiency of the Knoevenagel condensation for MACC synthesis is highly dependent on the optimization of reactant ratios and reaction conditions. The reaction is typically carried out using benzaldehyde and an active methylene compound. While methyl cyanoacetate is a common reactant, malononitrile (B47326) can also be used, followed by an esterification step. evitachem.com

Key parameters that are often optimized include:

Temperature: Reaction temperatures can range from ambient to reflux conditions, with the optimal temperature depending on the specific reactants and catalyst used. evitachem.comgoogle.com For instance, in some processes, the reaction is maintained at reflux, which can be between 90°C and 120°C. google.com

Reaction Time: Reaction times can vary significantly, from as short as 30-40 minutes to several hours, to achieve high yields. rsc.orgresearchgate.net

Solvent: While the reaction can be performed under solvent-free conditions, various solvents such as ethanol (B145695), toluene (B28343), and dioxane have been employed. rsc.org The choice of solvent can influence reaction rates and yields. Microwave-assisted synthesis has also been explored, often in conjunction with green solvents like ethanol, leading to high yields in shorter reaction times.

Table 1: Optimization of Knoevenagel Condensation for MACC Synthesis

Reactants Catalyst Solvent Temperature (°C) Reaction Time Yield (%) Reference
Benzaldehyde, Methyl Cyanoacetate K2NiP2O7 - - 40 min 71.65–83.45 researchgate.net
Benzaldehyde, Methyl Cyanoacetate Triethylamine Ethanol Microwave 35 min 70-90
Benzaldehyde, Ethyl Cyanoacetate Porcine Pancreatic Lipase (B570770) Ethanol 60 64 h 90 rsc.org
Benzaldehyde, Methyl Cyanoacetate NaOAc Methanol (B129727) Ambient 30 min - rsc.org

Role and Efficacy of Various Base Catalysts (e.g., Piperidine (B6355638), L-Proline)

A wide array of base catalysts can be employed to facilitate the Knoevenagel condensation for MACC synthesis. These catalysts play a crucial role in deprotonating the active methylene compound, thereby generating a carbanion that can then attack the carbonyl carbon of the aldehyde. sigmaaldrich.com

Commonly used base catalysts include:

Organic Bases: Piperidine and its salts are classic catalysts for this reaction. evitachem.comsigmaaldrich.com Other organic bases like L-proline, triethylamine, and urea (B33335) have also been shown to be effective. evitachem.commdpi.com

Inorganic Bases: Inorganic compounds such as sodium acetate (B1210297) (NaOAc), potassium nickel(II) phosphonitride (K2NiP2O7), and various metal oxides (e.g., Al2O3, MgO, ZnO) have been successfully used as catalysts. rsc.orgresearchgate.netmdpi.com

Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, heterogeneous catalysts have been developed. These include zeolites, hydroxyapatite (B223615), and polymer-supported amines. mdpi.comnih.govresearchgate.net For instance, porous calcium hydroxyapatite has been shown to be an excellent catalyst under solvent-free microwave conditions. mdpi.com

The choice of catalyst can significantly impact the reaction rate and yield. For example, studies have shown that certain diamine-functionalized microreactors can achieve almost full conversion in a very short time. nih.gov

Esterification Post-Condensation: Methanol and Other Alcohols

In some synthetic routes, the Knoevenagel condensation is performed with malononitrile and benzaldehyde, which initially yields α-cyanocinnamic acid. This intermediate then undergoes esterification with an alcohol, such as methanol, to produce the final this compound product. evitachem.com This two-step process allows for the synthesis of various esters of α-cyanocinnamic acid by simply changing the alcohol used in the esterification step. google.com

The esterification can be catalyzed by acids. For instance, borane (B79455) catalysts have been used for the Fischer esterification of cinnamic acids with methanol. nih.govbeilstein-journals.org In some cases, the condensation and esterification can be performed in a one-pot tandem reaction. For example, using a lipase catalyst in the presence of an alcohol co-solvent can lead to both the Knoevenagel condensation and subsequent transesterification. rsc.org

Continuous Flow Reactor Applications in Industrial Synthesis of this compound

For industrial-scale production, continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, better control over reaction parameters, and potentially higher yields and purity. evitachem.com The synthesis of MACC and its derivatives has been successfully demonstrated in continuous-flow microreactors. nih.govresearchgate.net

In these systems, the reactants are continuously pumped through a reactor containing a packed bed of a heterogeneous catalyst. nih.gov For example, silica (B1680970) monoliths modified with amine groups have been used as the catalytic core in microreactors for the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate, a close analog of MACC synthesis. nih.govresearchgate.net Research has shown that microreactors with diamine functional groups can be highly efficient, achieving near-complete conversion in minutes. nih.gov The development of continuous-flow processes is a key area of research for making the synthesis of MACC more efficient and sustainable. dur.ac.ukbeilstein-journals.org

Exploration of Alternative Condensation Reagents and Catalytic Systems for MACC

Research continues to explore alternative reagents and catalytic systems to improve the synthesis of MACC. This includes the use of different aldehydes and active methylene compounds, as well as novel catalysts. researchgate.netmdpi.com For instance, various substituted benzaldehydes can be used to produce a range of MACC derivatives. researchgate.net

Alternative catalytic systems that have been investigated include:

Ionic Liquids: Dicationic ionic liquids have been designed as highly efficient solvents for the Knoevenagel condensation, particularly for less reactive aldehydes. arkat-usa.org

Enzyme Catalysis: Lipases, such as porcine pancreatic lipase, have been shown to catalyze the Knoevenagel condensation and can also facilitate subsequent transesterification in the presence of an alcohol. rsc.org

Photochemical Condensation: Some studies have even explored the use of fruit extracts as catalysts in photochemical condensation reactions. sigmaaldrich.com

Electrocatalytic Methods: An electrocatalytic process using a NaBr–NaOAc mediatory system has been developed for the synthesis of related cyclopropane (B1198618) derivatives, where the initial step is the Knoevenagel condensation to form a methyl benzylidenecyanoacetate intermediate. rsc.org

Novel Synthetic Routes to this compound and its Derivatives

While the Knoevenagel condensation is the most common method, other synthetic strategies for MACC and its derivatives have been explored. One notable alternative involves the Diels-Alder reaction. In this approach, methyl α-cyanocinnamate can act as a dienophile, reacting with a diene like cyclopentadiene. oup.com This reaction is a key step in the synthesis of more complex molecules, such as 2-amino-3-phenylnorbornane-2-carboxylic acids. oup.com

Another approach involves the epoxidation of α-cyanocinnamic esters. The reaction of ethyl α-cyanocinnamate with hydrogen peroxide can yield the corresponding epoxy ester. oup.com Further chemical transformations of these epoxy compounds can lead to a variety of derivatives.

The development of new synthetic routes is often driven by the need for more sustainable and efficient processes. This includes exploring one-pot methodologies and designing pathways that start from readily available and inexpensive raw materials. dur.ac.uk

Stereoselective Synthesis of Z-Cinnamonitrile via Dealkoxycarbonylation of this compound

The dealkoxycarbonylation of this compound presents a pathway to cinnamonitrile (B126248) isomers. Research has shown that the decarboxylation of E-3-phenyl-2-cyanopropenoic acid in dimethyl sulfoxide (B87167) (DMSO) with sodium bicarbonate, lithium chloride, and excess water yields Z-cinnamonitrile with high stereospecificity. google.comgoogle.comresearchgate.net However, the dealkoxycarbonylation of the corresponding methyl ester, this compound, under similar conditions is notably less selective, resulting in a roughly 1:1 mixture of E- and Z-cinnamonitrile stereoisomers. researchgate.net This highlights the influence of the starting material on the stereochemical outcome of the reaction. A facile and stereoselective route to Z-cinnamonitrile has been developed through the decarboxylation of the corresponding cyanoacid, which can be obtained from this compound. acs.org

Three-Component Cyclocondensation Reactions Incorporating alpha-Cyanocinnamonitriles

Alpha-cyanocinnamonitriles, which can be derived from MACC, are valuable precursors in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic compounds. These one-pot reactions are efficient in building molecular complexity from simple starting materials. For instance, α-cyanocinnamonitriles can be prepared through the Knoevenagel condensation of an aldehyde with malononitrile. google.comgoogle.comgoogleapis.com These intermediates then participate in cyclocondensation reactions.

One notable application is in the Biginelli reaction, a three-component condensation involving a β-ketoester, an aldehyde, and a urea derivative to form dihydropyrimidin-2(1H)-ones. researchgate.net While the classic Biginelli reaction uses a β-ketoester, variations using α-cyanocinnamonitriles or related active methylene compounds have expanded the scope of this reaction. researchgate.net Similarly, Hantzsch-like three-component reactions involving substituted aldehydes, dimedone, and an amino-pyrazolo-pyrimidinone derivative in the presence of acetic acid lead to the formation of tetraazacyclopenta[a]anthracenes. uni-hannover.de

Mechanistically, these reactions often commence with a Knoevenagel condensation to form an intermediate like an α-cyanocinnamonitrile. This is followed by a Michael addition and subsequent intramolecular cyclization and dehydration steps to yield the final heterocyclic product. beilstein-journals.org For example, in the synthesis of functionalized indoles, a trifluoroacetic acid (TFA)-catalyzed Knoevenagel condensation between an arylglyoxal and a cyclic 1,3-diketone forms an intermediate. beilstein-journals.org A subsequent Michael addition of an amine, followed by intramolecular nucleophilic addition and cyclization, affords the indole (B1671886) derivative. beilstein-journals.org

Reaction Type Components Product Catalyst/Conditions
Biginelli Reactionβ-ketoester, Aldehyde, UreaDihydropyrimidin-2(1H)-oneAcidic conditions
Hantzsch-like ReactionAldehyde, Dimedone, Amino-pyrazolo-pyrimidinoneTetraazacyclopenta[a]anthraceneAcetic acid, reflux
Indole SynthesisArylglyoxal, Cyclic 1,3-diketone, AmineFunctionalized IndoleTFA, Microwave irradiation

Borane-Catalyzed Esterification for Cinnamates: Implications for MACC Synthesis

Borane catalysts have emerged as effective reagents for the esterification of carboxylic acids, including cinnamic acid derivatives, which has implications for the synthesis of methyl cinnamate (B1238496) and potentially MACC. Wu and co-workers developed a borane-catalyzed Fischer esterification of cinnamic acids with methanol using B(C₆F₅)₃ as a catalyst. beilstein-journals.orgnih.gov This reaction proceeds through the interaction of the borane with the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol. beilstein-journals.orgnih.gov

Another approach involves the use of borane-amine complexes. For example, BH₃ has been used to catalyze the direct amidation of cinnamic acid, proceeding through a triacyloxyborane–amine complex intermediate. beilstein-journals.orgnih.gov While this specific example leads to an amide, the principle of activating the carboxylic acid with a borane could be extended to esterification for MACC synthesis. The use of solid-supported phenylboronic acid catalysts has also been demonstrated for the amidation of cinnamic acid, forming a dicarboxylate complex through a Lewis acid B–O=C interaction. nih.gov

Catalyst Reactants Key Intermediate Product
B(C₆F₅)₃Cinnamic acid, Methanol(C₆F₅)₃B–O=C interactionMethyl cinnamate
BH₃Cinnamic acid, AmineTriacyloxyborane–amine complexCinnamide
Solid-supported phenylboronic acidCinnamic acid, AmineDicarboxylate complexCinnamide

Utilizing Cyanoacrylate Chemistry in Derivatization Schemes

The chemistry of cyanoacrylates, the class of compounds to which MACC belongs, is rich and allows for various derivatization schemes. Cyanoacrylates are known for their ability to undergo polymerization, a reaction initiated by the presence of moisture. compoundchem.com This reactivity is central to their use as adhesives. compoundchem.comdcu.ie

Beyond polymerization, the functional groups in MACC—the cyano group, the ester, and the double bond—offer multiple sites for chemical modification. For instance, the ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding cyanoacrylic acid. evitachem.com The double bond can participate in cycloaddition reactions, providing a route to complex bicyclic structures. evitachem.com

"Click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, has been employed to create highly functionalized poly(alkyl cyanoacrylate) nanoparticles. researchgate.net This involves synthesizing copolymers with azide (B81097) functionalities which can then be "clicked" with alkynes to attach various ligands, demonstrating the versatility of the cyanoacrylate backbone for creating tailored materials. researchgate.net

Mechanistic Studies of this compound Formation

Detailed Reaction Mechanisms of Knoevenagel Condensation with this compound as Intermediate

The primary route to this compound is the Knoevenagel condensation. evitachem.comsmolecule.com This reaction is a modification of the aldol (B89426) condensation and involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. sigmaaldrich.com In the synthesis of MACC, benzaldehyde reacts with a cyanoacetate, such as methyl cyanoacetate. smolecule.com

The mechanism of the Knoevenagel condensation proceeds through several key steps: sigmaaldrich.com

Deprotonation: The basic catalyst removes a proton from the active methylene compound (methyl cyanoacetate), forming a carbanion (enolate).

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde (benzaldehyde). This forms a β-hydroxy carbonyl compound as an intermediate.

Dehydration: This intermediate readily undergoes dehydration (loss of a water molecule) to form the final α,β-unsaturated product, this compound. sigmaaldrich.com

The Knoevenagel condensation product itself can serve as an intermediate for further reactions, such as in multicomponent syntheses of heterocyclic compounds. sciforum.net The reaction can be catalyzed by various bases, including piperidine, L-proline, and boric acid. evitachem.comsciforum.net

Nucleophilic Attack and Dehydration Pathways in MACC Synthesis

The formation of the carbon-carbon double bond in MACC is a direct result of the nucleophilic attack and subsequent dehydration inherent in the Knoevenagel condensation mechanism. The nucleophilic attack of the carbanion derived from methyl cyanoacetate on the electrophilic carbonyl carbon of benzaldehyde is the key bond-forming step. evitachem.com

The subsequent dehydration of the aldol-type intermediate is often spontaneous or facilitated by the reaction conditions. sigmaaldrich.com In some proposed mechanisms, for example with a boric acid catalyst in ethanol, the aldehyde is first activated by a proton. sciforum.net The enolate of the active methylene compound then adds to the activated carbonyl group, forming a tetrahedral intermediate. sciforum.net This is followed by acid-catalyzed dehydration to yield the condensed unsaturated product. sciforum.net The efficiency of this dehydration step is crucial for achieving high yields of MACC.

Kinetic Isotope Effects in MACC-Related Reactions

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the mechanisms of chemical reactions. By measuring the difference in reaction rates when an atom is replaced by its heavier isotope, researchers can infer whether the bond to that atom is broken or formed in the rate-determining step. In the context of reactions involving this compound (MACC), KIE studies have provided significant insights into the transition state structures of nucleophilic addition reactions.

One of the key reactions of MACC that has been subjected to mechanistic scrutiny is the addition of amines, such as benzylamine (B48309), to the activated carbon-carbon double bond. Research into the kinetics of the addition of benzylamines to MACC in acetonitrile (B52724) has utilized deuterium (B1214612) kinetic isotope effects to probe the nature of the transition state. kchem.orgkoreascience.kr In these studies, the rate constants for the reaction with deuterated benzylamine (XC6H4CH2ND2) are compared to those with the non-deuterated analogue.

The observed kinetic isotope effects (kH/kD) provide evidence for the degree of bond formation and proton transfer in the transition state. For the reaction of MACC with benzylamines, the kH/kD values have been found to be greater than 1.0, indicating a primary kinetic isotope effect. researchgate.net This suggests that the N-H bond of the benzylamine is being cleaved in the rate-determining step of the reaction.

These findings, coupled with other kinetic data, support a mechanism involving a one-step process where the nucleophilic attack of the amine and the proton transfer occur concurrently within a single, four-center cyclic transition state. kchem.orgkoreascience.kr The magnitude of the KIE can also offer information about the symmetry of the transition state; a more symmetrical transition state, where the proton is exactly halfway between the nitrogen and the carbon, often leads to a larger KIE.

The detailed research findings from the study of the addition of substituted benzylamines to this compound are summarized in the table below.

Substituted Benzylamine (X)kH (x 10³ dm³ mol⁻¹ s⁻¹)kD (x 10³ dm³ mol⁻¹ s⁻¹)kH/kD
p-OCH₃35.8 (± 0.2)26.9 (± 0.1)1.33 (± 0.01)
p-CH₃21.5 (± 0.1)16.4 (± 0.1)1.31 (± 0.01)
H12.5 (± 0.1)9.85 (± 0.08)1.27 (± 0.01)
p-Cl6.12 (± 0.05)4.98 (± 0.04)1.23 (± 0.01)

Data sourced from studies on the addition of benzylamines to Methyl α-Cyanocinnamates in acetonitrile. kchem.orgkoreascience.kr

This data clearly demonstrates a consistent primary kinetic isotope effect across a range of substituents on the benzylamine nucleophile, reinforcing the proposed concerted mechanism.

Reactivity and Derivatization Chemistry of Methyl Alpha Cyanocinnamate

Conjugate Addition Reactions of Methyl alpha-cyanocinnamate

Conjugate addition, or Michael addition, is a key reaction of this compound. masterorganicchemistry.comwikipedia.org This process involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com

Michael Addition Reactions with Various Nucleophiles (e.g., Amines, Thiols)

This compound readily undergoes Michael addition reactions with various nucleophiles. masterorganicchemistry.comwikipedia.org Amines and thiols, in particular, have been shown to be effective nucleophiles in this context. The reaction with these nucleophiles leads to the formation of new carbon-nitrogen or carbon-sulfur bonds, respectively. rsc.org For instance, the addition of amines to the electrophilic double bond of this compound has been a subject of kinetic and mechanistic studies. researchgate.netkoreascience.kr Similarly, thiols can add to the double bond, a reaction of significance in both synthetic chemistry and biological contexts. nih.govsrce.hr

The general mechanism for the Michael reaction involves the formation of an enolate intermediate after the initial nucleophilic attack, which is then protonated to yield the final product. masterorganicchemistry.comwikipedia.org The reactivity of the nucleophile and the specific reaction conditions can influence the rate and outcome of the reaction.

Conjugation with Biological Thiols: Glutathione (B108866) Adduct Formation and Metabolic Studies

In biological systems, this compound can be metabolized through conjugation with endogenous thiols like glutathione (GSH). nih.govtandfonline.com This reaction is a significant pathway for the detoxification and excretion of xenobiotics. tandfonline.com Studies have shown that this compound and its primary metabolite, 2-cyano-3-phenylacrylic acid (CPA), can react with thiols. nih.govtandfonline.com

Investigations into the metabolism of methyl alpha-cyanocinnamates in rats have revealed that these compounds lead to a significant increase in the urinary excretion of thioethers. nih.gov However, the direct thioether adducts of this compound with N-acetylcysteine were found to be unstable. nih.govtandfonline.com Interestingly, while the parent this compound did not directly deplete glutathione in in vitro incubations, its hydrolyzed metabolite, CPA, did. nih.govtandfonline.com This suggests that the metabolic pathway likely involves initial hydrolysis of the ester to CPA, which then conjugates with glutathione. nih.govtandfonline.com The formation of protein adducts through Michael addition with cysteine residues in proteins is another important aspect of the biological activity of related α,β-unsaturated carbonyl compounds. nih.gov

Table 1: In Vitro Conjugation of this compound and its Metabolite with Thiols

CompoundThiol ReagentObservationReference
This compoundGlutathione (GSH)No depletion of GSH observed under non-enzymic and enzymic conditions. nih.govtandfonline.com
2-Cyano-3-phenylacrylic acid (CPA)Glutathione (GSH)Depletion of GSH observed (non-enzymic). nih.govtandfonline.com
2-Cyano-3-phenylacrylic acid (CPA)N-AcetylcysteineDepletion of N-acetylcysteine observed (non-enzymic). nih.govtandfonline.com
This compoundL-cysteineSpontaneous conjugation investigated. tandfonline.com
2-Cyano-3-phenylacrylic acid (CPA)L-cysteineSpontaneous conjugation investigated. tandfonline.com

Kinetic and Mechanistic Studies of Nucleophilic Additions to Methyl alpha-cyanocinnamates

The proposed mechanism involves a four-center cyclic transition state where the formation of the carbon-nitrogen bond and the transfer of a proton occur concurrently. koreascience.kr Such detailed mechanistic studies are crucial for understanding the factors that control the reactivity and selectivity of these addition reactions. The solvent can also play a significant role in the kinetics and mechanism of these reactions. acs.org Theoretical studies have been employed to complement experimental findings and provide deeper insights into the transition state structures and reaction pathways. acs.org

Asymmetric Conjugate Addition Reactions Utilizing Chiral Catalysts

The development of asymmetric conjugate addition reactions is a major focus in modern organic synthesis, as it allows for the creation of chiral molecules with high enantioselectivity. beilstein-journals.orglibretexts.org In the context of this compound and its derivatives, chiral catalysts have been employed to control the stereochemical outcome of the Michael addition. nih.gov

Organocatalysis, using small chiral organic molecules like amines, has emerged as a powerful strategy for asymmetric conjugate additions. rsc.org For example, chiral primary amines can catalyze the vinylogous Michael addition of cyclic enones to acceptors like trans-α-cyanocinnamate, affording adducts with high enantioselectivity. nih.gov Another approach involves the use of chiral metal complexes as catalysts. libretexts.org While some studies have explored the use of copper catalysts for the asymmetric conjugate addition of organoboron reagents to α-cyanocinnamates, the conversion rates were found to be low in certain cases. ntu.edu.sg The reaction of chiral 2-cyanocinnamates with reagents like L-selectride® can lead to an intermediate enolate that can be stereoselectively trapped, providing a route to α-substituted phenylalanine precursors. oup.com

Cycloaddition Reactions Involving this compound

In addition to conjugate addition, the double bond of this compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic and bicyclic systems. libretexts.orgnih.gov

[4+2] Cycloaddition Reactions to Synthesize Bicyclic Structures

The [4+2] cycloaddition, or Diels-Alder reaction, is a classic and widely used transformation in organic synthesis for the formation of six-membered rings. libretexts.orgkharagpurcollege.ac.inorientjchem.org Derivatives of this compound have been utilized in [4+2] cycloaddition reactions to synthesize complex bicyclic structures. evitachem.com For example, a bicyclic compound, 3-methoxy-4-cyano-2,9-dioxabicyclo[4.3.0]non-3-ene, can be synthesized via a [4+2] cycloaddition reaction between this compound and 2,3-dihydrofuran (B140613). evitachem.com This type of reaction highlights the utility of this compound as a dienophile in the construction of intricate molecular architectures. The stereochemistry and regioselectivity of these cycloaddition reactions are important considerations in their application. kharagpurcollege.ac.in

Regioselective Synthesis of Pyrazoline and Pyrazole (B372694) Derivatives from Ethyl α-cyanocinnamates

The reaction of ethyl α-cyanocinnamates with nitrilimines demonstrates notable regioselectivity in the synthesis of heterocyclic compounds. The cycloaddition of nitrilimines to ethyl α-cyanocinnamate yields 2-pyrazoline (B94618) derivatives. cdnsciencepub.comresearchgate.net However, when the reaction is carried out with ethyl α-cyano-p-nitrocinnamate, the initially formed 2-pyrazoline intermediates undergo elimination of hydrogen cyanide to afford 1,3-disubstituted 4-(p-nitrophenyl)-5-ethoxycarbonylpyrazoles. cdnsciencepub.comresearchgate.netgrafiati.com The structures of these resulting pyrazoline and pyrazole derivatives have been confirmed using spectral data, including 13C and 1H nuclear magnetic resonance and infrared spectroscopy. cdnsciencepub.comresearchgate.netgrafiati.comresearchgate.net

This regioselective synthesis highlights the influence of substituents on the cinnamate (B1238496) ring on the reaction pathway, leading to either stable pyrazolines or pyrazoles through a spontaneous elimination step. cdnsciencepub.comgrafiati.com The synthesis of pyrazoles can also be achieved through other methods, such as the I2-mediated metal-free oxidative C-N bond formation from α,β-unsaturated aldehydes or ketones and hydrazine (B178648) salts. organic-chemistry.org

Naphthopyran Derivative Synthesis via Cyclocondensation

Methyl α-cyanocinnamate and its analogs are valuable precursors for the synthesis of naphthopyran derivatives through cyclocondensation reactions. These reactions often involve the condensation of naphthols with α-cyanocinnamonitriles or ethyl α-cyanocinnamates. scribd.com For instance, the reaction of 4-chloro-1-naphthol (B146336) with ethyl α-cyanocinnamate derivatives leads to the formation of 2-amino-4H-benzo[h]chromenes. researchgate.net Similarly, multicomponent reactions involving naphthols, aldehydes, and active methylene (B1212753) compounds like malononitrile (B47326), often catalyzed by acids or bases, are employed to synthesize various naphthopyran derivatives. scribd.comrsc.org

The synthesis of 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile has been achieved through a microwave-assisted reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile in the presence of piperidine (B6355638). mdpi.com The structures of these synthesized naphthopyran derivatives are typically confirmed using various spectral techniques. researchgate.netekb.eg

Hydrolysis and Decarboxylation of Methyl α-cyanocinnamate and its Analogs

Ester Hydrolysis under Acidic and Basic Conditions

The ester functionality in methyl α-cyanocinnamate can undergo hydrolysis under both acidic and basic conditions. smolecule.com

Acid-Catalyzed Hydrolysis: When heated with water in the presence of a mineral acid like sulfuric acid or hydrochloric acid, esters are hydrolyzed to the corresponding carboxylic acid and alcohol. psiberg.comlibretexts.org This reaction is reversible, and the conditions can be optimized to favor either esterification or hydrolysis. psiberg.comsavemyexams.com For ester hydrolysis, dilute acids are typically used. psiberg.com The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base such as sodium hydroxide (B78521), esters are hydrolyzed to form a carboxylate salt and an alcohol. libretexts.orgmasterorganicchemistry.com This reaction, known as saponification, is generally irreversible because the resulting carboxylate ion is resonance-stabilized and has a reduced tendency to react with the alcohol. psiberg.commasterorganicchemistry.com The mechanism proceeds through the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates an alkoxide ion. masterorganicchemistry.com

Decarboxylation of α-Cyano- and α-Carboxycinnamic Acids

α-Cyanocinnamic acid, the hydrolyzed form of methyl α-cyanocinnamate, can undergo decarboxylation. The decarboxylation of E-3-phenyl-2-cyanopropenoic acid in dimethyl sulfoxide (B87167) with sodium bicarbonate, lithium chloride, and water has been shown to produce Z-cinnamonitrile with high stereospecificity. google.comgoogle.com The decarboxylation of α-cyano-4-hydroxycinnamic acid can also be induced by particle bombardment, leading to the loss of carbon dioxide. researchgate.net The presence of the cyano group can influence the decarboxylation process. nd.edu

In some cases, the decarboxylation of α,β-unsaturated carboxylic acids can be coupled with other reactions, such as the nickel- and manganese-catalyzed cross-coupling with cyclic ethers. researchgate.net

Stereochemistry of Dealkoxycarbonylation

The dealkoxycarbonylation of methyl α-cyanocinnamate and the decarboxylation of the corresponding cyanoacid provide a stereoselective route to Z-cinnamonitrile. google.comacs.orgleydig.com Specifically, the decarboxylation of E-3-phenyl-2-cyanopropenoic acid in the presence of specific reagents yields Z-cinnamonitrile with high stereospecificity. google.comgoogle.comjustia.com This indicates that the removal of the carboxyl or alkoxycarbonyl group proceeds through a mechanism that dictates the geometry of the resulting double bond.

Polymerization Chemistry of Methyl α-cyanocinnamate and Related Monomers

Methyl α-cyanocinnamate can undergo polymerization reactions. It can be copolymerized with styrene (B11656) via free-radical mechanisms, resulting in copolymers with distinct properties. smolecule.com The cyano group in methyl α-cyanocinnamate allows it to participate in various polymerization reactions, leading to the development of functional polymers. smolecule.com

Studies on the free-radical copolymerization of styrene with methyl α-cyanocinnamate have indicated that the reaction may follow a penultimate mechanism rather than a simple terminal model. researchgate.net This suggests that the reactivity of the growing polymer chain is influenced by the second-to-last monomer unit. The resulting copolymers have been characterized by spectroscopic methods like IR, PMR, and carbon-13 NMR. researchgate.net

Methyl α-cyanoacrylate, a related monomer, readily polymerizes via anionic mechanisms in the presence of weak bases like water and alcohols. afinitica.com However, it can also be polymerized through free-radical techniques to form high-molecular-weight polymers. afinitica.com The copolymerization behavior of methyl α-cyanocinnamate has also been explored with other monomers like fumaroyldipyrrolidone. acs.org

Free-Radical Homopolymerization of Methyl alpha-cyanoacrylate: Kinetic and Mechanistic Aspects

While highly susceptible to anionic polymerization initiated by weak bases, methyl α-cyanoacrylate (MCyA) can undergo free-radical polymerization when appropriately inhibited against the anionic pathway. afinitica.comafinitica.com This is typically achieved by using Lewis acids as inhibitors. The establishment of a free-radical mechanism is supported by the successful initiation of polymerization with common radical initiators like azobisisobutyronitrile (AIBN) and its inhibition by diphenylpicrylhydrazyl. afinitica.com

Kinetic studies of the bulk polymerization of methyl α-cyanoacrylate at 60°C have determined the ratio of the propagation rate constant squared to the termination rate constant (k_p_²/k_t_) to be approximately 0.021, assuming 100% initiation efficiency by AIBN. afinitica.com A notable characteristic of this process is the occurrence of acceleration at very low levels of conversion to polymer during bulk polymerizations. afinitica.com Attempts to control the molecular weight of the resulting polymer using chain transfer agents like dodecyl mercaptan have proven difficult, as the mercaptan may also act as a weak anionic initiator. afinitica.com

The resulting poly(methyl α-cyanoacrylate) is a hard, clear polymer of high molecular weight. afinitica.com However, it exhibits thermal instability at temperatures just above its glass transition temperature, which is estimated to be between 165–170°C. afinitica.com The polymer is also sensitive to degradation by gamma irradiation, requiring only 18 electron volts (e.v.) per main-chain scission. afinitica.com

Copolymerization Behavior of this compound with Styrene and Other Monomers

This compound can be copolymerized with various monomers, most notably styrene, through free-radical mechanisms. smolecule.comresearchgate.net The study of the copolymerization of styrene with methyl α-cyanocinnamate in toluene (B28343) at 60°C, using 2,2′-azoisobutyronitrile (AIBN) as an initiator, has revealed that the system behaves in a non-classical manner. researchgate.netresearchgate.net

Investigations have shown that over a wide range of monomer feed ratios, essentially equimolar copolymers are formed, particularly in the copolymerization with N-vinyl pyrrolidone. researchgate.net This tendency towards alternation suggests that simple terminal models of copolymerization are insufficient to describe the reaction kinetics accurately. researchgate.netacs.org The cyano group in this compound allows it to participate in various polymerization reactions, enabling the creation of functional polymers with specific, tailored properties for material science applications. smolecule.com

Penultimate Monomer Unit Effects in Copolymerization

The copolymerization of styrene and this compound is a classic example where the terminal model of polymerization kinetics fails to adequately describe the experimental data. researchgate.netcmu.edu Instead, the behavior is properly described by the penultimate model. researchgate.netresearchgate.net This model posits that the reactivity of a growing polymer radical is influenced not only by the terminal monomer unit but also by the second-to-last unit, known as the penultimate unit. cmu.educmu.edu

For the styrene/methyl a-cyanocinnamate system, applying extended linearized forms of both models demonstrated that the two-parameter penultimate model accurately represents the experimental data, yielding a reactivity ratio relationship of r'1/r1 ≈ 3–6. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) investigations of the resulting copolymers have provided further evidence for the penultimate mechanism. researchgate.net These studies revealed that in addition to the expected head-to-tail linkages, a significant number of head-to-head couplings between styrene and methyl α-cyanocinnamate monomeric units occur within the polymer chain. researchgate.net This complex structural feature underscores the inadequacy of the terminal model and the necessity of invoking the penultimate model to explain the observed copolymer composition and sequence distribution. researchgate.netresearcher.life

Copolymerization System Polymerization Model Key Findings
Styrene / this compoundPenultimate ModelThe model accurately describes experimental data where the terminal model fails. researchgate.netresearchgate.net
Styrene / this compoundReactivity RatiosThe ratio of penultimate to terminal reactivity ratios (r'1/r1) is approximately 3–6. researchgate.netresearchgate.net
Styrene / this compoundStructural Analysis (NMR)Evidence of both head-to-tail and head-to-head monomer unit couplings. researchgate.net

Anionic Polymerization Mechanisms of Cyanoacrylates

The high reactivity of cyanoacrylate monomers, including this compound, is primarily attributed to the strong electron-withdrawing properties of the nitrile (-CN) and ester (-COOR) groups attached to the α-carbon. nih.gov This electronic structure makes the β-carbon of the double bond highly susceptible to nucleophilic attack, which is the basis for their most common polymerization pathway: anionic polymerization. nih.govpcbiochemres.com

This polymerization is initiated with remarkable speed by weak bases, such as residual moisture on a surface, alcohols, amines, or phosphines. pcbiochemres.comrsc.org The initiation step involves the conjugate addition of an anionic nucleophile or base to the monomer. pcbiochemres.comrsc.org This attack ruptures the carbon-carbon double bond and forms a propagating carbanion on the α-carbon, which is stabilized by resonance through the adjacent cyano and ester groups. pcbiochemres.com The polymerization propagates rapidly as this carbanion attacks subsequent monomer molecules, leading to the formation of long, strong polymer chains. pcbiochemres.com This rapid, base-initiated anionic polymerization is responsible for the well-known fast-acting, high-strength adhesive properties of cyanoacrylate-based "super glues". pcbiochemres.comresearchgate.net While this reactivity is ideal for adhesives, it makes controlled polymerization for creating well-defined polymer architectures challenging. rsc.org

Development of Poly(cyanocinnamate)s for Structural and Optical Applications

Polymers derived from cyanocinnamate monomers, known as poly(cyanocinnamate)s, have been developed for specialized use in microelectronic, optical, and structural applications. google.comwipo.int These materials are synthesized to possess properties that make them highly suitable as substrates, dielectrics, adhesives, and coatings in the microelectronics industry. google.com

A key feature of these polymers is their high optical density at mid-UV wavelengths, which are commonly used for pulsed laser drilling and etching processes. google.com This high absorbance results in exceptionally fast and clean laser etching capabilities. google.com The polymers are designed to be processable as thermoplastics at temperatures below approximately 200°C. google.com After deposition, they can be cured through UV exposure or further heating at around 200°C to enhance their structural integrity. google.com The resulting cured materials exhibit the necessary strength, toughness, and thermal and chemical stability required for demanding applications like gap-filling coatings and passivation layers in microelectronic structures. google.com

Property Description Application Relevance
Optical Density High absorbance in the mid-UV range. google.comEnables fast and clean pulsed laser drilling and etching. google.com
Processability Can be processed as a thermoplastic below ~200°C. google.comAllows for application as coatings and films onto substrates. google.com
Curability Can be cured by UV exposure and/or heating (~200°C) after deposition. google.comEnhances structural, thermal, and chemical properties for final use. google.com
Stability Good thermal and chemical stability after curing. google.comSuitable for use as dielectrics, adhesives, and passivation layers. google.com
Mechanical Properties Possesses requisite strength and toughness. google.comServes as durable microelectronic substrates and structural components. google.com

Ring-Opening Polymerization of Bicyclic Derivatives

While direct polymerization of this compound typically proceeds through its double bond, alternative polymerization pathways can be accessed by first converting it into a bicyclic derivative. evitachem.com A notable example involves the [4+2] cycloaddition reaction (a Diels-Alder reaction) between this compound and 2,3-dihydrofuran. This reaction creates a bicyclic precursor, specifically 3-Methoxy-4-cyano-2,9-dioxabicyclo[4.3.0]non-3-ene. evitachem.com

This bicyclic compound can then undergo ring-opening polymerization (ROP). evitachem.com This strategy provides a route to polymers with distinct structures compared to those obtained from conventional radical polymerization. The ROP of this specific bicyclic derivative yields an alternating head-to-head copolymer of this compound and 2,3-dihydrofuran. evitachem.com Ring-opening polymerization of bicyclic compounds is a versatile method for producing polymers with unique architectures and properties, such as incorporating cyclic structures into the polymer backbone, which can enhance thermal and mechanical characteristics. researchgate.net

Other Transformative Reactions of this compound

This compound is a versatile chemical intermediate that participates in a variety of transformative reactions beyond polymerization.

Michael Addition: It serves as a highly effective Michael acceptor. It can react with β-keto sulfoxides in the presence of a piperidine catalyst to yield polyfunctionalized 2-amino-4H-pyran adducts with high diastereoselectivity. acs.org It also participates in asymmetric vinylogous Michael additions with cyclic enones, catalyzed by chiral primary amines, to create adducts with multiple stereogenic centers. pnas.org

Transfer Hydrogenation: An unusual reaction occurs when this compound is heated with o-phenylenediamine (B120857). This process leads to the in-situ formation of benzimidazoline, which then acts as a hydrogen donor, resulting in the transfer hydrogenation of the electron-deficient double bond of the cyanocinnamate to yield ethyl 2-cyano-3-phenylpropionate. researchgate.net

Cycloaddition and Condensation Reactions: As mentioned previously, it undergoes [4+2] cycloaddition with 2,3-dihydrofuran to form bicyclic precursors for ring-opening polymerization. evitachem.com It also undergoes condensation reactions with other heterocyclic compounds, such as thiazolidin-4-one derivatives, to form more complex structures like thiazolo[3,2-a]pyridines. ekb.eg

Hydrolysis and Conjugation: Under biological or chemical conditions, the ester group can be hydrolyzed to yield the corresponding 2-cyano-3-phenylacrylic acid. evitachem.com This acid readily conjugates with thiols like L-cysteine, a reaction significant in metabolic studies. evitachem.com

Derivatization for Analysis: In analytical chemistry, derivatization reactions are used to modify compounds to improve their properties for analysis, such as by gas chromatography (GC). nih.govnumberanalytics.comsigmaaldrich.com While specific derivatization protocols for this compound are not detailed, compounds with similar functional groups are often silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility and thermal stability for GC analysis. numberanalytics.comsigmaaldrich.com

Transfer Hydrogenation Reactions

A notable reaction involving derivatives of this compound is transfer hydrogenation. A study has shown that the reaction between ethyl α-cyanocinnamate and o-phenylenediamine under thermal conditions does not lead to the expected product but instead yields 2-cyano-3-phenylpropionic acid ethyl ester, 2-phenylbenzimidazole, and ethyl cyanoacetate (B8463686). This outcome revealed a novel transfer-hydrogenation process. researchgate.net

The key to this transformation is the in-situ formation of benzimidazolines, which act as the hydrogen donors to the activated olefin (ethyl α-cyanocinnamate). This reaction proceeds efficiently under solvent-free and catalyst-free conditions. researchgate.net The reduction of the carbon-carbon double bond in the α,β-unsaturated system of ethyl α-cyanocinnamate is thus achieved through hydrogen transfer from the generated benzimidazoline. researchgate.net

Table 1: Products of the Reaction between Ethyl α-cyanocinnamate and o-Phenylenediamine researchgate.net

ReactantsConditionsProducts
Ethyl α-cyanocinnamate, o-PhenylenediamineThermal2-Cyano-3-phenylpropionic acid ethyl ester, 2-Phenylbenzimidazole, Ethyl cyanoacetate

This discovery highlights an unconventional yet efficient method for the transfer hydrogenation of electronically depleted olefins, showcasing the unique reactivity of α-cyanocinnamate derivatives. researchgate.net

Formation of 2-Oxazolines from Ethyl alpha-cyanocinnamate Derivatives

Ethyl α-cyanocinnamate derivatives are valuable precursors for the synthesis of 2-oxazolines, a class of heterocyclic compounds with various applications. An efficient one-pot method has been developed for this transformation. jlu.edu.cnsioc-journal.cn

The reaction involves treating ethyl α-cyanocinnamate derivatives with an amide and N-bromosuccinimide (NBS) in the presence of a base like potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃). jlu.edu.cnsioc-journal.cn This process proceeds smoothly at room temperature in a solvent such as acetone (B3395972) or N,N-dimethylformamide (DMF) and provides good to excellent yields of the corresponding 2-oxazoline derivatives. jlu.edu.cnsioc-journal.cn

The proposed mechanism involves a consecutive nucleophilic addition-cyclization pathway. A variety of structurally different ethyl α-cyanocinnamate derivatives and amides (including propionamide, acrylamide, isobutyramide, and pentanamide) have been successfully employed, demonstrating the broad applicability of this protocol. jlu.edu.cnsioc-journal.cn

Table 2: Synthesis of 2-Oxazolines from Ethyl α-cyanocinnamate Derivatives jlu.edu.cnsioc-journal.cn

ReactantsReagentsConditionsProductYield
Ethyl α-cyanocinnamate derivatives, AcetamideN-Bromosuccinimide, K₃PO₄Acetone, Room Temperature2-OxazolinesGood to excellent (up to 95%)
Ethyl α-cyanocinnamate derivatives, Various amidesN-Bromosuccinimide, Na₂CO₃DMF, Room Temperature2-OxazolinesHigh (up to 94%)

This synthetic strategy offers a straightforward and efficient route to a diverse range of 2-oxazoline compounds from readily available starting materials. jlu.edu.cnsioc-journal.cn

Computational Chemistry and Spectroscopic Analysis of Methyl Alpha Cyanocinnamate

Theoretical Studies and Molecular Modeling

Computational chemistry provides a powerful lens through which the intrinsic properties and reactivity of methyl α-cyanocinnamate can be understood at a molecular level. By employing theoretical models, researchers can gain insights that complement and guide experimental studies.

Molecular Orbital (MO) theory is a fundamental concept for understanding the electronic structure and, consequently, the reactivity of molecules like methyl α-cyanocinnamate. solubilityofthings.com MO theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. libretexts.org This delocalization is key to understanding the behavior of conjugated systems. numberanalytics.com

The reactivity of a molecule can often be rationalized by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oregonstate.edu For a molecule that is negatively charged, the HOMO is most relevant as it indicates the location of the most reactive electrons. oregonstate.edu Conversely, for a positively charged species, the LUMO provides a picture of where the molecule is most likely to accept electrons. oregonstate.edu In the context of methyl α-cyanocinnamate, which possesses both electron-donating and electron-withdrawing groups, the distribution and energies of these frontier orbitals dictate its behavior in chemical reactions. For instance, in reactions with nucleophiles, the LUMO's location and energy will be critical in determining the site of attack. MO theory is particularly useful in explaining the outcomes of pericyclic reactions and the reactivity of conjugated systems. numberanalytics.com

Density Functional Theory (DFT) has become a popular and versatile computational method for investigating the electronic structure of many-body systems, including molecules like methyl α-cyanocinnamate. wikipedia.org DFT is based on the principle that the properties of a system can be determined from its electron density, which is a function of spatial coordinates. wikipedia.orgscispace.com This approach is computationally less demanding than traditional wavefunction-based methods, making it suitable for larger and more complex systems. wikipedia.org

DFT calculations are widely used to explore:

Electronic Structure: Determining the ground-state electronic structure, which provides insights into bonding, charge distribution, and molecular properties. wikipedia.orgscispace.com

Reaction Pathways: Mapping the potential energy surface of a reaction to identify the most favorable pathway. nih.gov This involves locating transition states and intermediates, which are crucial for understanding reaction mechanisms. rsc.org For example, DFT has been used to study the mechanism of reactions involving cinnamate (B1238496) derivatives, such as enantioselective epoxidation. thieme-connect.de

Despite its successes, DFT has limitations in accurately describing certain phenomena like intermolecular interactions (especially van der Waals forces), charge transfer excitations, and some strongly correlated systems. wikipedia.org

Understanding the mechanism of a chemical reaction requires the characterization of its transition states and intermediates. nih.gov Computational methods, particularly DFT, are instrumental in this endeavor. rsc.org By modeling the reaction pathway, researchers can calculate the geometries and energies of these transient species. nih.gov

For instance, in the context of reactions involving cinnamate derivatives, computational studies have been used to elucidate the role of intermediates in various transformations. nih.gov Theoretical studies on the reduction of electron-withdrawing group-conjugated olefins, such as ethyl α-cyanocinnamates, have provided insights into the reaction mechanisms. usc.edu Semi-empirical calculations have been employed to investigate the oxidation of Hantzsch's ester, proposing a hydride transfer mechanism to the exocyclic double bond of cyanocinnamate derivatives. scielo.br The interception of one reaction intermediate with another can lead to the discovery of new multicomponent reactions. nih.gov

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. researchgate.net By solving the equations of motion for a system, MD simulations provide a detailed view of its dynamic behavior, including conformational changes and intermolecular interactions. researchgate.netnih.gov

Key applications of MD simulations include:

Conformational Analysis: Exploring the different spatial arrangements (conformations) that a molecule can adopt and the transitions between them. mdpi.com This is particularly important for flexible molecules like methyl α-cyanocinnamate, where different conformers may exhibit different reactivity.

Intermolecular Interactions: Simulating how a molecule interacts with its environment, such as solvent molecules or other reactants. This can reveal important details about binding processes and reaction mechanisms. nih.gov

MD simulations can be used to calculate properties like the root-mean-square deviation (RMSD) to track conformational changes over time. volkamerlab.org

Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to correlate the chemical structure of compounds with their biological activity. numberanalytics.comijert.org By developing mathematical models, QSAR can predict the activity of new or untested compounds, thereby guiding the design of molecules with desired properties. numberanalytics.commdpi.com

The process of QSAR modeling involves:

Data Collection: Assembling a dataset of compounds with known biological activities. farmaciajournal.com

Descriptor Calculation: Quantifying the structural and physicochemical properties of the molecules using molecular descriptors.

Model Building: Using statistical methods to establish a relationship between the descriptors and the biological activity. researchgate.net

Model Validation: Assessing the predictive power and robustness of the developed model. ijert.org

QSAR studies can be instrumental in identifying potential drug candidates and optimizing lead compounds to enhance their efficacy and safety. numberanalytics.com For example, QSAR models can be developed to predict the binding affinity of compounds to a specific biological target. numberanalytics.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of methyl α-cyanocinnamate. Each method provides unique information about the molecule's structure and electronic properties.

TechniqueInformation ProvidedObserved Features for Methyl α-cyanocinnamate (or related structures)
1H NMR SpectroscopyProvides information about the number, environment, and connectivity of hydrogen atoms.Signals corresponding to the methyl ester protons, the vinylic proton, and the aromatic protons of the phenyl group would be expected. libretexts.org The chemical shifts would be influenced by the electron-withdrawing cyano and ester groups.
13C NMR SpectroscopyProvides information about the carbon skeleton of the molecule.Distinct peaks for the methyl carbon, the carbonyl carbon, the cyano carbon, the vinylic carbons, and the aromatic carbons would be observed. chemguide.co.ukaocs.org The chemical shifts would provide insight into the electronic environment of each carbon atom.
Mass Spectrometry (MS)Determines the molecular weight and provides information about the fragmentation pattern, which can be used for structural elucidation.The molecular ion peak would correspond to the mass of methyl α-cyanocinnamate. acdlabs.com Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH3) or the entire ester group (-COOCH3), as well as fragmentation of the cinnamate backbone. libretexts.org
Fourier-Transform Infrared (FT-IR) SpectroscopyIdentifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Characteristic absorption bands for the C≡N stretch of the nitrile group, the C=O stretch of the ester, the C=C stretch of the alkene, and the C-H stretches of the aromatic and methyl groups would be present.
UV-Vis SpectroscopyProvides information about the electronic transitions within the molecule.Due to the extended conjugated system involving the phenyl ring, the double bond, and the cyano and carbonyl groups, methyl α-cyanocinnamate would be expected to show strong absorption in the UV region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of methyl alpha-cyanocinnamate and for analyzing its isomeric purity. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.5–8.3 ppm. The vinylic proton gives a singlet, and the methyl protons of the ester group also produce a singlet at a higher field. Analysis of ¹H NMR data is crucial for confirming the (E/Z) isomeric configuration of the double bond. For instance, in a study of ethyl 4-cyanocinnamate, the E/Z isomer ratio of 90:10 was confirmed by ¹H-NMR spectroscopy, with signals observed between δ 7.68–1.35 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include those for the carbonyl carbon of the ester, the cyano carbon, the olefinic carbons, and the carbons of the phenyl ring. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For example, in related cinnamate derivatives, the ester carbonyl carbon (C=O) stretch is observed around 1720 cm⁻¹, and the nitrile (C≡N) stretch is seen near 2240 cm⁻¹. In studies of copolymers containing methyl α-cyanocinnamate, both ¹H and ¹³C NMR have been used to determine the sequence distribution and the occurrence of head-to-tail and head-to-head linkages. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl-H7.5 - 8.3 (multiplet)-
Vinylic-H~8.3 (singlet)-
Methoxy-H~3.9 (singlet)-
C=O-~162
C-CN-~107
C=C (vinylic)-~153
C (phenyl)-129 - 134
C (methoxy)-~54
CN-~116

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a generalized representation based on typical values for similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. wvu.eduwebassign.net

The IR spectrum of this compound displays several key absorption bands that confirm its molecular structure. researchgate.net The presence of the ester group is identified by a strong C=O stretching vibration, typically observed around 1720 cm⁻¹. The cyano group (C≡N) exhibits a sharp absorption band in the region of 2220-2240 cm⁻¹. The C=C double bond of the cinnamate backbone gives rise to a stretching vibration in the range of 1640-1680 cm⁻¹. vscht.cz Additionally, the aromatic ring shows characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. vscht.cz The C-O single bond of the ester group also shows a stretch in the fingerprint region, typically between 1000-1300 cm⁻¹. wvu.edu

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹) Appearance
Cyano (C≡N)Stretch2220 - 2240Sharp, Medium
Carbonyl (C=O)Stretch~1720Strong, Sharp
Alkene (C=C)Stretch1640 - 1680Medium
Aromatic C=CStretch1400 - 1600Medium to Weak
Aromatic C-HStretch3000 - 3100Medium
Alkyl C-HStretch2850 - 2960Medium
Ester C-OStretch1000 - 1300Strong

X-ray Crystallography for Three-Dimensional Arrangement and Geometric Configuration

Studies using single-crystal X-ray diffraction have been performed on this compound and its derivatives. researchgate.net These analyses reveal the planarity of the molecule and the specific arrangement of the atoms in the crystal lattice. The data obtained from X-ray crystallography is invaluable for understanding intermolecular interactions, such as packing forces, within the crystal. For related compounds, X-ray diffraction has been used to characterize different polymorphs. researchgate.net The crystal structure provides unambiguous proof of the E or Z configuration of the double bond.

Interactive Data Table: Illustrative Crystallographic Parameters for a Methyl Cinnamate Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.981 (2)
b (Å)12.347 (3)
c (Å)10.161 (3)
β (°)101.450 (9)
Volume (ų)1227.3 (5)
Z4

Note: This data is for a related compound, pyridin-4-ylmethyl 4-nitrobenzoate, and serves as an illustration of the type of information obtained from X-ray crystallography. researchgate.net Specific data for this compound may vary.

UV-Vis Spectroscopy for Electronic Transitions and Excimer Emission

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. hnue.edu.vn The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's conjugated system. msu.edu

This compound, with its extended conjugation involving the phenyl ring, the double bond, and the cyano group, is expected to exhibit strong UV absorption. The primary electronic transitions are of the π → π* type. The position of the absorption maximum (λmax) is sensitive to the molecular structure and the solvent environment. Extending conjugation generally leads to a bathochromic (red) shift, moving the absorption to longer wavelengths. msu.edu For example, pyrazoles, which also contain conjugated systems, show strong UV absorption with a λmax around 320 nm. The electronic properties and excited states of molecules like this compound can be further investigated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λmax (nm) Relative Intensity
π → π280 - 320High
n → π> 300Low

Note: The exact λmax and molar absorptivity (ε) values are dependent on the solvent and specific experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which helps to confirm its structure. researchgate.net

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragments are separated based on their mass-to-charge ratio (m/z). aaup.edu The molecular ion peak for this compound (C₁₁H₉NO₂) would appear at an m/z corresponding to its molecular weight, which is approximately 187.19 g/mol . nih.gov The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. The presence of the phenyl and cyano groups will also lead to specific fragment ions. The use of soft ionization techniques can help to increase the abundance of the molecular ion, which is important for identification. researchgate.netacdlabs.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Fragment Structure
187[M]⁺[C₁₁H₉NO₂]⁺
156[M - OCH₃]⁺[C₁₀H₇NO]⁺
128[M - COOCH₃]⁺[C₉H₆N]⁺
102[C₆H₅-CH=CH]⁺[C₈H₇]⁺
77[C₆H₅]⁺[C₆H₅]⁺

Note: The relative abundance of these fragments can vary depending on the ionization method and energy used.

Biochemical and Biological Research on Methyl Alpha Cyanocinnamate and Analogs

Molecular Mechanisms of Biological Activity

The biological activity of methyl α-cyanocinnamate is intrinsically linked to its chemical structure and its interactions with biological molecules. While the primary focus of the provided information is on its metabolism, some insights into its molecular mechanisms can be inferred.

The core of its reactivity lies in the activated carbon-carbon double bond, which is susceptible to nucleophilic attack. tandfonline.com This is exemplified by its reaction with endogenous thiols like L-cysteine and N-acetylcysteine. tandfonline.com The formation of covalent adducts with sulfhydryl groups on proteins is a potential mechanism through which methyl α-cyanocinnamate and its metabolite, CPA, could exert biological effects.

Furthermore, the ability of α-cyanocinnamate derivatives to bind to specific sites, such as the pyruvate (B1213749) carrier in mitochondria, has been documented. nih.gov This binding is influenced by pH and can be displaced by substrates like pyruvate, indicating a competitive interaction with a specific protein target. nih.gov While this research was conducted on a related compound, it highlights a potential mechanism of action for this class of molecules, involving the inhibition of essential transport processes within the cell.

The metabolism of methyl α-cyanocinnamate itself can be considered a molecular mechanism of detoxification. The hydrolysis of the ester and the subsequent conjugation with thiols represent a pathway to increase the polarity of the compound, facilitating its excretion from the body. nih.gov

Interaction with Enzymes and Receptors

Methyl alpha-cyanocinnamate and its analogs have been the subject of research for their interactions with various enzymes and receptors. A notable derivative, cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC), has been identified as a potent and direct inhibitor of 5-lipoxygenase (5-LO), an iron-containing enzyme. researchgate.netunina.itnih.gov Research has also implicated 12-human Lipoxygenase (12-hLO) as a target, with the addition of CDC dramatically inhibiting the growth of certain breast cancer cell lines that show increased expression of 12-hLO mRNA. nih.govnih.gov

The mechanism of action for some cinnamate (B1238496) derivatives involves the modulation of inflammatory pathways through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, α-cyanocinnamate derivatives are known inhibitors of the H+-monocarboxylate cotransporter found in the plasma membrane of most mammalian cells, which is responsible for transporting L-lactate, pyruvate, and ketone bodies. physiology.org The trypanosomal pyruvate carrier has also been identified as a target, though it shows relative insensitivity to α-cyano-4-hydroxycinnamate. researchgate.net

Influence on Carbon-Carbon Bond Formation Pathways

This compound plays a significant role in synthetic organic chemistry, particularly in pathways involving carbon-carbon bond formation. It is a key intermediate in the Knoevenagel condensation, a reaction that involves the condensation of aldehydes with active methylene (B1212753) compounds. evitachem.comsmolecule.com In this context, this compound can be synthesized by reacting benzaldehyde (B42025) with methyl cyanoacetate (B8463686). smolecule.com

The reactivity of the α,β-unsaturated nitrile system in this compound makes it a valuable building block for more complex organic molecules. evitachem.com For instance, it can be used in tandem cycloaddition reactions to synthesize complex bicyclic structures. evitachem.com The formation of ethyl-trans-α-cyanocinnamate with no side products has been noted in certain catalytic systems. sci-hub.se The bifunctional nature of some organometallic complexes has been explored to promote C-C bond formation from carbon dioxide-related molecules, simulating pathways for carbon dioxide transformation. iupac.org

Modulation of Enzyme Activity (e.g., Alpha-Amylase Inhibition by Derivatives)

Derivatives of this compound have been shown to modulate the activity of various enzymes, with a notable example being the inhibition of α-amylase. Several studies have synthesized and evaluated different derivatives for their potential to inhibit this key digestive enzyme.

For example, a series of 6-halogeno and mixed 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, which are derivatives, have been evaluated for their inhibitory properties against α-amylase. mdpi.com One such derivative, 6-iodo-2-(4-fluorophenyl)-substituted compound 3f , exhibited strong activity against α-amylase with an IC₅₀ value of 0.64 ± 0.01 µM. mdpi.com In another study, arylidene-based sesquiterpene coumarins, also derivatives, showed interesting α-amylase inhibition, with some compounds exhibiting lower IC₅₀ values than the standard acarbose. rsc.org

The following table summarizes the α-amylase inhibitory activity of selected derivatives from various studies.

DerivativeIC₅₀ (µM) against α-AmylaseReference
3f (6-iodo-2-(4-fluorophenyl)-substituted quinazoline (B50416) 3-oxide)0.64 ± 0.01 mdpi.com
3i (6-bromo-8-iodo-2-phenyl-substituted quinazoline 3-oxide)1.18 ± 0.06 mdpi.com
Acarbose (Standard)2.92 ± 0.02 mdpi.com
3a (6-bromo-2-phenyl substituted quinazoline 3-oxide)5.33 ± 0.01 mdpi.com
3k (2-(4-chlorophenyl) derivative)4.46 ± 0.02 mdpi.com
3n (8-bromo-6-iodo-2-(4-fluorophenyl) derivative)4.71 ± 0.01 mdpi.com
3b (2-(4-fluorophenyl)-substituted derivative)36.35 ± 0.01 mdpi.com
Compound 3k (arylidene-based sesquiterpene coumarin)7.24 rsc.org
Compound 3m (arylidene-based sesquiterpene coumarin)8.38 rsc.org
Acarbose (Standard)9.83 rsc.org

This table is interactive. You can sort the data by clicking on the column headers.

Interaction with Branched Chain Alpha-Keto Acid Dehydrogenase Complex

Alpha-cyanocinnamate is a known inhibitor of the monocarboxylate translocator, which plays a crucial role in the transport of monocarboxylates across mitochondrial membranes. nih.govacs.org This inhibition has a direct impact on the oxidation of branched-chain alpha-keto acids (BCKAs), which are catabolized by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex located in the mitochondria. biorxiv.org

By blocking the transport of BCKAs into the mitochondria, alpha-cyanocinnamate effectively reduces their oxidation. nih.gov Early studies demonstrated that alpha-cyanocinnamate could prevent the effects of exogenous pyruvate on BCKA oxidation in the heart. biorxiv.org The mitochondrial pyruvate translocator inhibitor alpha-cyanocinnamate, however, was found to have no effect on the transport of alpha-keto acids across the blood-brain barrier. science.gov

Inhibition of Lipoxygenases (e.g., 5-LO, 12-LO) by Cyanocinnamate Derivatives

Cyanocinnamate derivatives have been extensively studied as inhibitors of lipoxygenases (LOs), a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxy fatty acids. researchgate.netacs.org

One of the most well-researched derivatives is cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC). researchgate.netunina.itnih.gov Initially proposed as a selective inhibitor of platelet-type 12-lipoxygenase (p12-LO), further studies revealed that CDC is a potent and direct inhibitor of 5-lipoxygenase (5-LO). researchgate.netunina.it In cell-free assays, CDC reduced 5-LO activity with IC₅₀ values in the low nanomolar range (9-25 nM). researchgate.netunina.it It also inhibited 5-LO product formation in intact human polymorphonuclear leukocytes and monocytes with IC₅₀ values between 0.45 and 0.8 µM. researchgate.netunina.it The selectivity index for CDC over p12-LO and 15-LO1 was found to be approximately 35 and 15, respectively. researchgate.netunina.it

The following table presents the inhibitory concentrations (IC₅₀) of CDC against various lipoxygenases.

Enzyme/Cell TypeInhibitory Concentration (IC₅₀)Reference
5-LO (cell-free)9-25 nM researchgate.netunina.it
Human Polymorphonuclear Leukocytes and Monocytes (5-LO product formation)0.45-0.8 µM researchgate.netunina.it
p12-LO (platelet homogenates)1 ± 0.3 µM unina.it
Leukocyte-type 12-LO (monocyte homogenates)1.5 ± 1 µM for 12(S)-H(P)ETE unina.it
15-LO1 (cell-free)Lower potency than 5-LO researchgate.netunina.it

This table is interactive. You can sort the data by clicking on the column headers.

Targeting Metalloenzymes for Therapeutic Intervention

Metalloenzymes, which contain a metal ion in their active site, are crucial for a wide range of biological processes and are attractive targets for therapeutic intervention. nih.govescholarship.orgescholarship.org Lipoxygenases are a class of non-heme iron-containing metalloenzymes. researchgate.netunina.itnih.gov The inhibition of these enzymes by compounds like cyanocinnamate derivatives represents a strategy for therapeutic intervention in diseases where these enzymes are implicated, such as inflammation. nih.gov

Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC) is an example of a compound that targets the metalloenzyme 5-lipoxygenase. nih.gov It has been shown to be very active against 5-LO in protein-based assays and effective at inhibiting its activity in human leukocytes and monocytes. nih.gov The development of inhibitors for metalloenzymes often involves the use of metal-binding pharmacophores (MBPs), which are functional groups that coordinate with the metal ion in the active site. nih.gov While many 5-LO inhibitors contain hydroxamate, catechol, or carboxylic acid MBPs, the research on compounds like CDC contributes to the diversity of chemical scaffolds for targeting these metalloenzymes. nih.gov

Antimicrobial Mechanisms: Interaction with Cell Walls and Plasmatic Membranes

Some derivatives of this compound have demonstrated antimicrobial properties. smolecule.com The mechanism of action for cinnamic acid derivatives can involve interactions with the cell membrane. mdpi.com For instance, the alteration of a carboxylic group in cinnamic acid to an ester function, as seen in methyl cinnamate, can result in a bioactive derivative. mdpi.com The presence of an ethyl group in ethyl cinnamate was found to potentiate the pharmacological response, possibly due to an increase in lipophilicity, which allows for greater penetration into biological membranes. mdpi.com

The primary mechanisms of antimicrobial resistance in bacteria include limiting the uptake of a drug, modifying the drug target, inactivating the drug, and active drug efflux. nih.gov While the specific interactions of this compound with bacterial cell walls and plasma membranes are not extensively detailed in the provided search results, the activity of its derivatives suggests that disruption of membrane integrity or function is a plausible mechanism. The transport of lactate (B86563) and other monocarboxylates across the plasma membrane is facilitated by a carrier that can be inhibited by alpha-cyanocinnamate derivatives. physiology.org In the context of the bloodstream form of Trypanosoma brucei, inhibition of the pyruvate carrier in the plasma membrane leads to osmotic destabilization and cell death, highlighting the potential of targeting plasma membrane transporters as an antimicrobial strategy. researchgate.net

Potential Impact on Lipid and Sterol Biogenesis

Research into the effects of this compound and its analogs on lipid and sterol biogenesis has revealed potential inhibitory activities, primarily through the study of related compounds. While direct studies on this compound are limited, investigations into its structural analog, cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC), have provided insights into the potential role of this class of compounds in metabolic pathways.

One area of investigation has been the impact of these compounds on lipoxygenase (LOX) pathways, which are involved in the metabolism of fatty acids to produce bioactive lipid mediators. nih.gov CDC has been identified as an inhibitor of the lipoxygenase pathway. ahajournals.org Specifically, it has been shown to prevent the induction of monocyte binding in MM-LDL-treated endothelial cells, a process that is dependent on lipoxygenase products. ahajournals.org Furthermore, CDC is noted as an inhibitor of 12- and 15-lipoxygenase. researchgate.net

Metabolic studies on this compound in rats have indicated that it undergoes in vivo hydrolysis to its corresponding carboxylic acid, 2-cyano-3-phenylacrylic acid (CPA). nih.gov This metabolic conversion is an important consideration, as the biological activity of the parent compound may be mediated through its metabolites. The study proposed a metabolic pathway for methyl alpha-cyanocinnamates that involves ester hydrolysis. nih.gov

Research Findings on a Key Analog

The following table summarizes the observed effects of cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC), a close structural analog of this compound, on pathways related to lipid metabolism.

CompoundSystem StudiedObserved EffectReference
Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC)MM-LDL-treated Endothelial CellsBlocked monocyte binding, indicating lipoxygenase pathway inhibition. ahajournals.org
Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC)Eukaryotic systemsKnown inhibitor of lipid and sterol biogenesis. researchgate.net
Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC)GeneralInhibitor of 12- and 15-lipoxygenase. researchgate.net

Advanced Applications and Specialized Studies of Methyl Alpha Cyanocinnamate

Application in Specialized Organic Synthesis

The reactivity of methyl alpha-cyanocinnamate makes it a versatile intermediate for constructing complex molecular frameworks. cymitquimica.com Its electron-deficient carbon-carbon double bond, flanked by a nitrile and an ester group, readily participates in a variety of chemical transformations. cymitquimica.comevitachem.com

This compound and its close derivatives are effective reagents in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents. evitachem.com A significant application is in the creation of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a class of compounds investigated for potent and selective kinase inhibitory activity. nih.gov

Research has demonstrated that ethyl cyanocinnamate derivatives react with 3,5-diaminopyrazole compounds in a heterocyclization reaction. mdpi.com This condensation reaction, catalyzed by a base such as piperidine (B6355638) in an ethanol (B145695) solution, leads to the formation of 7-hydroxy-pyrazolo[1,5-a]pyrimidine derivatives as the sole product. mdpi.com The reaction pathway highlights the utility of the cyanocinnamate structure in building these fused ring systems, which are of considerable interest in medicinal chemistry. evitachem.commdpi.com

Beyond specific heterocyclic systems, this compound serves as a fundamental building block for a diverse range of complex organic molecules. evitachem.comlookchem.com Its chemical structure is amenable to various reactions, including Michael additions, cycloadditions, and other nucleophilic additions, making it a valuable intermediate in synthetic chemistry. cymitquimica.comevitachem.com

Derivatives of the compound have been employed in tandem cycloaddition reactions to construct intricate bicyclic structures. evitachem.com This versatility allows chemists to use it as a starting material for synthesizing fine chemicals, agrochemicals, and potential pharmaceutical compounds by leveraging the reactivity of its cyano and ester functionalities for further chemical modifications. cymitquimica.comevitachem.comsmolecule.com

Intermediate for Synthesizing Heterocyclic Compounds (e.g., Pyrazolo[1,5-a]pyrimidines)

Polymeric and Material Science Applications

The polymerization of cyanocinnamate-based monomers leads to the formation of poly(cyanocinnamate)s (PCCs), a class of polymers with notable thermal, optical, and structural properties. google.comwipo.int These materials are being explored for use in high-performance applications, from microelectronics to aerospace. google.coma-star.edu.sg

Poly(cyanocinnamate)s are particularly well-suited for applications in the microelectronics industry. google.com These polymers can be formulated into solutions that are stable at room temperature and can be easily coated onto microelectronic substrates. google.comwipo.int After application, they can be processed at relatively low temperatures (under 200°C). google.com

The properties of PCCs allow them to function as:

Dielectrics

Adhesives

Gap-filling coatings

Passivation layers

Microelectronic substrates google.com

Recent research has also focused on a new generation of high-performance thermosets based on poly(α-cyanocinnamate) that show potential for use in electronics. a-star.edu.sga-star.edu.sg

The inherent chemical structure of poly(cyanocinnamate)s gives them unique optical characteristics. google.com The polymers contain benzylidene-linked functional groups that result in very strong absorption of ultraviolet light, particularly in the mid-UV wavelengths. google.com This high optical density makes the material highly sensitive to the pulsed laser systems commonly used in microfabrication. google.com

This sensitivity allows for exceptionally fast and clean laser etching and drilling, enabling the use of lower laser power and fewer exposure cycles to process a material of a given thickness. google.com Furthermore, the general field of polymers with related structures has been investigated for second-order nonlinear optical (NLO) properties, which are crucial for applications in electro-optical devices. cambridge.orgresearchgate.net

Poly(cyanocinnamate)s exhibit good thermal stability along with the requisite strength and toughness for structural roles. google.com A new class of these materials, described as glassy vitrimers, has been developed that combines high performance with malleability and recyclability. a-star.edu.sgacs.org These thermosetting PCCs are synthesized via Knoevenagel polycondensation and demonstrate impressive mechanical properties that can be modulated by altering the monomers used. acs.orga-star.edu.sg These materials are being considered for industries where high-performance thermosets are essential, such as automotive and aerospace. a-star.edu.sg

Mechanical Properties of Poly(α-cyanocinnamate) (PCC) Thermosets
PropertyReported ValueSignificance
Young's Modulus1530 – 3770 MPaMeasures the material's stiffness; these values are comparable to or exceed those of conventional high-performance engineering plastics. a-star.edu.sgacs.org
Toughness9.58 – 30.3 MJ/m³Indicates the ability to absorb energy and plastically deform without fracturing; this is a critical attribute for durable structural materials. acs.org

Optical Applications of Poly(cyanocinnamate)s

Catalysis and Reaction Engineering

Reaction engineering for the synthesis of this compound focuses on developing efficient catalytic systems and advanced reactor technologies to improve yield, selectivity, and sustainability.

There is a common misconception regarding the role of this compound in the Knoevenagel condensation. It is not a catalyst in this reaction; rather, it is the target product of the reaction. evitachem.comresearchgate.net The Knoevenagel condensation is a cornerstone of organic synthesis used to create carbon-carbon double bonds. mdpi.com

The synthesis of this compound via this method involves the reaction between an aldehyde (typically benzaldehyde) and an active methylene (B1212753) compound, in this case, methyl cyanoacetate (B8463686). evitachem.comresearchgate.net The reaction is facilitated by a base catalyst. The mechanism involves the deprotonation of methyl cyanoacetate by the catalyst to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of benzaldehyde (B42025), followed by a dehydration step to yield the final α,β-unsaturated product, (E)-methyl alpha-cyanocinnamate. evitachem.com A variety of catalysts have been employed for this synthesis, ranging from simple organic bases like piperidine to heterogeneous solid catalysts, which offer advantages in terms of separation and reusability. evitachem.comresearchgate.net

To enhance catalytic efficiency and selectivity in condensation reactions, researchers have focused on developing bifunctional catalysts that possess both acidic and basic sites on a single solid support. This design allows for a cooperative effect where the basic site activates the methylene compound (e.g., ethyl cyanoacetate) while the acidic site activates the carbonyl compound (e.g., benzaldehyde), accelerating the reaction rate.

One notable example is an alanine-functionalized mesoporous SBA-15 silica (B1680970) catalyst. researchgate.net By grafting the amino acid alanine (B10760859) onto the silica support, both acidic carboxyl groups (-COOH) and basic amino groups (-NH) are introduced. This bifunctional catalyst demonstrated excellent performance in the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate, achieving 96.7% conversion with 100% selectivity to ethyl α-cyanocinnamate. researchgate.net The catalyst also showed high stability and reusability over multiple cycles. researchgate.net

Another advanced system involves the modification of hierarchically porous silica monoliths with both zirconia (providing acidic sites) and amine groups (providing basic sites). researchgate.netresearchgate.net These materials were used for a tandem reaction process that included a deacetalization step (acid-catalyzed) followed by a Knoevenagel condensation (base-catalyzed) to produce a cyanocinnamate product, demonstrating the potential of integrating multiple catalytic steps onto a single material. researchgate.netresearchgate.net

Continuous-flow chemistry, particularly using microreactors, offers significant advantages over traditional batch processing for the synthesis of fine chemicals like cyanocinnamates. nih.gov Microreactors possess a high surface-area-to-volume ratio, which enables superior heat and mass transfer, leading to better reaction control, higher yields, improved safety, and easier scalability. nih.gov

The synthesis of ethyl α-cyanocinnamate has been successfully demonstrated in a flow monolithic microreactor. icm.edu.pl In this system, a silica monolith was functionalized with various amine groups to act as the stationary catalyst. Researchers found that microreactors grafted with diamine functional groups showed the highest activity and stability. icm.edu.pl By optimizing reaction conditions, nearly complete substrate conversion was achieved in just 6 minutes at 50 °C. icm.edu.pl

Furthermore, bifunctional catalysts have been integrated into continuous-flow systems. A monolithic microreactor featuring both zirconia and amine active centers was used for the tandem synthesis of cyanocinnamate. researchgate.netresearchgate.net This system achieved a product yield of approximately 78% and showed that a single bifunctional reactor had half the flow resistance of a system using two separate monofunctional reactors connected in series, highlighting the process intensification benefits. researchgate.netresearchgate.net

Q & A

Q. What metadata standards should accompany datasets on this compound to ensure reproducibility?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include synthesis protocols (e.g., reaction time, catalyst batch), instrument settings, and raw data files (e.g., .jdx for spectra). Use domain-specific standards like MIAME for bioactivity data .
  • Key Considerations : Reference institutional or discipline-specific metadata guidelines (e.g., NIST Chemistry WebBook protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.